Antibiotic from Streptomyces Sparsogenes

Description

Significance of Streptomyces Genus in Natural Product Discovery

The Streptomyces genus is a member of the Actinobacteria phylum and is characterized by its complex life cycle, involving the formation of a mycelial network and the production of spores. wikipedia.orgnih.gov This morphological complexity is mirrored by a sophisticated metabolic potential. frontiersin.org The genomes of Streptomyces species are notably large for bacteria, typically ranging from 8 to 10 megabases, and possess a high GC content. frontiersin.org Crucially, these genomes are rich in biosynthetic gene clusters (BGCs), which are responsible for the production of a diverse range of secondary metabolites. frontiersin.orgmdpi.com It is estimated that a single Streptomyces strain can harbor between 25 and 70 BGCs, many of which remain silent under standard laboratory conditions, suggesting a vast untapped reservoir of novel compounds. mdpi.com

The chemical diversity of metabolites from Streptomyces is extensive, encompassing classes such as macrolides, aminoglycosides, tetracyclines, glycopeptides, and many others. frontiersin.org These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, immunosuppressive, and herbicidal properties. frontiersin.orgnih.gov This metabolic versatility has made the Streptomyces genus an invaluable resource for the pharmaceutical and agricultural industries. frontiersin.org

Overview of Streptomyces sparsogenes as an Antibiotic Producer

Streptomyces sparsogenes is a notable species within this prolific genus, recognized for its production of the potent antitumor and antibacterial agent, sparsomycin (B1681979). nih.govidosi.org Sparsomycin is a universal inhibitor of protein synthesis, acting on the ribosomes of all species, which underscores its broad spectrum of activity. nih.govidosi.org The discovery and characterization of antibiotics from S. sparsogenes contribute to the ongoing search for novel therapeutic agents to combat the growing challenge of antimicrobial resistance. frontiersin.org Research into this species has not only focused on the isolation of its products but also on understanding the mechanisms of its own resistance to the potent compounds it produces. nih.govnih.gov

Historical Context of Antibiotic Discovery from Streptomyces

The modern era of antibiotic discovery from Streptomyces was initiated in the 1940s, a period often referred to as the "golden age" of antibiotics. nih.gov A pivotal moment was the discovery of streptomycin (B1217042) from Streptomyces griseus in 1943 by Selman Waksman and his team, a finding that earned Waksman the Nobel Prize in Physiology or Medicine in 1952. wikipedia.orgstudyantibiotics.com This discovery was a direct result of a systematic screening of soil microorganisms, a strategy that proved immensely fruitful. nih.govstudyantibiotics.com

Following the success of streptomycin, the scientific community intensified its search for antibiotics within the Streptomyces genus. bjid.org.brresearchgate.net This led to the discovery of a multitude of clinically important antibiotics, including chloramphenicol, tetracycline, neomycin, and daptomycin, among others. frontiersin.orgwikipedia.org The "Waksman platform," which involved the systematic screening of actinomycetes, dominated antibiotic discovery for decades and yielded many of the major antibiotic classes still in use today. mdpi.com While the rate of discovery of new antibiotic scaffolds has slowed since the mid-20th century, the advent of genomic and metabolomic approaches has revitalized the field, offering new avenues to explore the vast biosynthetic potential of Streptomyces, including S. sparsogenes. nih.govnih.govfao.org

Structure

2D Structure

3D Structure

Properties

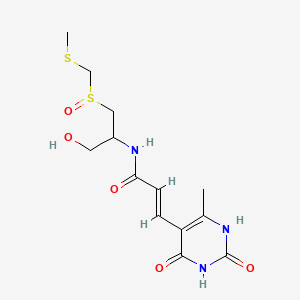

Molecular Formula |

C13H19N3O5S2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(E)-N-[1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+ |

InChI Key |

XKLZIVIOZDNKEQ-ONEGZZNKSA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)CS(=O)CSC |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

Synonyms |

Sparsomycin |

Origin of Product |

United States |

Isolation and Cultivation Methodologies of Streptomyces Sparsogenes

Environmental Isolation Sources

Streptomyces species are ubiquitous in terrestrial environments, with soil being the primary reservoir for these antibiotic-producing bacteria. Research has shown that specific types of soil can be particularly rich sources for isolating novel and potent strains.

Soil and Dumpsite Environments: Streptomyces sparsogenes has been successfully isolated from various soil environments. Notably, a specific strain, NBRC 1308616S, was identified from dumpsite soils in Ilorin, North Central Nigeria researchgate.net. Dumpsites, along with other non-agricultural soils, have been observed to harbor a high density of Streptomyces nih.gov. The unique environmental pressures and diverse substrate availability in such locations may contribute to the evolution of distinct microbial populations.

In a broader context, studies have isolated Streptomyces species from a range of soil habitats, including gardens, forests, grasslands, and riverside soils nih.gov. However, the highest frequency of isolation is often reported from dumpsite soil samples nih.gov. The physical and chemical characteristics of the soil, such as pH and temperature, play a crucial role in the prevalence of these bacteria. Optimal conditions for Streptomyces growth are generally found in soils with a slightly acidic to alkaline pH and temperatures ranging from 29 to 33°C nih.gov. The isolation process typically involves collecting soil samples, air-drying them to reduce the population of other bacteria, and then using selective media to encourage the growth of Streptomyces nih.govwjpmr.com.

| Isolation Source | Specific Example | Reported Optimal Conditions | Reference |

|---|---|---|---|

| Dumpsite Soil | Isolation of Streptomyces sparsogenes NBRC 1308616S in Ilorin, Nigeria | Slightly acidic to alkaline pH, Temperature 29-33°C | researchgate.netnih.gov |

| Garden Soil | General isolation of Streptomyces spp. | Not specified | nih.gov |

| Forest Soil | General isolation of Streptomyces spp. | Not specified | nih.gov |

| Grassland Soil | General isolation of Streptomyces spp. | Not specified | nih.gov |

| Riverside Soil | General isolation of Streptomyces spp. | Not specified | nih.gov |

Standardized Cultivation Techniques for Streptomyces spp.

The cultivation of Streptomyces species in the laboratory is essential for studying their growth, development, and production of secondary metabolites. Standardized techniques ensure reproducibility and allow for the optimization of conditions to maximize the yield of desired compounds.

Culture Media: A variety of media are used for the growth and maintenance of Streptomyces. The choice of medium can significantly influence mycelial growth, sporulation, and antibiotic production. Common media include both complex and minimal formulations. For routine growth, media such as R2YE and YEME are often used, while Oatmeal-agar, MYM-agar, and ISP4-agar are particularly effective for inducing sporulation in most species nih.gov. Starch Casein Agar (B569324) (SCA) is frequently employed for the initial isolation from soil samples nih.gov.

| Medium | Primary Use | Key Components | Reference |

|---|---|---|---|

| Starch Casein Agar (SCA) | Isolation from soil | Starch, Casein | nih.gov |

| R2YE / YEME | Routine growth and maintenance | Yeast Extract, Malt Extract | nih.gov |

| Oatmeal-agar / MYM-agar / ISP4-agar | Inducing sporulation | Oatmeal, Malt Extract, Yeast Extract | nih.gov |

| Tryptone Soya Broth | Liquid culture for metabolite production | Tryptone, Soy Peptone | banglajol.info |

| Streptomyces Agar | General cultivation and maintenance | Malt Extract, Yeast Extract, Dextrose | researchgate.nethimedialabs.com |

Growth Conditions: Optimal growth of Streptomyces is typically achieved under specific environmental conditions. Most species are aerobic and grow well at temperatures around 30°C, although some can tolerate temperatures up to 42°C scirp.orgquora.com. The optimal pH for growth and antibiotic production is generally near neutral (pH 7.0) to slightly alkaline banglajol.infoscirp.orgfortunejournals.com.

For liquid cultures, vigorous aeration is crucial, which is often achieved by using a shaking incubator (200-250 RPM) and ensuring ample headspace in the culture flask quora.com. Due to the filamentous nature of Streptomyces, they often form clumps or pellets in liquid media. To promote dispersed growth, sterile springs or glass beads can be added to the flasks quora.com. The incubation period varies depending on the species and the objective, but secondary metabolite production often begins after several days of growth, peaking between 6 to 10 days banglajol.infoscirp.orgnih.gov.

Phylogenetic Identification of Streptomyces sparsogenes Strains

Accurate identification of Streptomyces species is critical for taxonomic classification and for linking specific strains to the production of known or novel compounds. Modern identification relies heavily on molecular techniques.

16S rRNA Gene Sequencing: The primary method for the phylogenetic identification of bacteria, including Streptomyces, is the sequencing of the 16S ribosomal RNA (rRNA) gene nih.gov. This gene is highly conserved across bacterial species but contains variable regions that are useful for distinguishing between different genera and species. The analysis of the 16S rRNA gene sequence of the S. sparsogenes strain NBRC 1308616S revealed a close phylogenetic relationship to Streptomyces griseoplanus researchgate.net.

Multi-Locus Sequence Analysis (MLSA): While 16S rRNA sequencing is a powerful tool, it sometimes lacks the resolution to definitively differentiate closely related Streptomyces species nih.govnih.gov. To overcome this limitation, Multi-Locus Sequence Analysis (MLSA) is often employed. This technique involves sequencing several housekeeping genes—genes essential for cellular function—such as atpD, gyrB, recA, rpoB, and trpB nih.govcornell.edunih.gov. By concatenating the sequences of these genes, a more robust and detailed phylogenetic tree can be constructed, providing higher resolution at the species and even intraspecific level nih.govnih.gov. This approach has proven valuable for clarifying the taxonomic positions of phytopathogenic Streptomyces and can be applied to other groups within the genus nih.gov. Although 16S rRNA analysis is the standard starting point, MLSA offers a more refined tool for the precise phylogenetic placement of strains like Streptomyces sparsogenes.

Identification and Preliminary Characterization of Bioactive Secondary Metabolites

Screening Methodologies for Antimicrobial Activity

The initial step in discovering new antimicrobial agents from environmental microbes involves systematic screening to identify strains that produce inhibitory substances. For Streptomyces, which are abundantly found in habitats like soil and marine sediments, this process typically begins with their isolation and subsequent testing against a panel of pathogenic microorganisms. ufpr.brnih.gov

Common methodologies for this primary screening include:

Soil Dilution Plate Technique: This method is fundamental for isolating individual microbial colonies from a complex sample like soil. ufpr.br A soil sample is suspended in sterile water, serially diluted, and then spread onto agar (B569324) plates containing a selective medium, such as ISP-2 (International Streptomyces Project-2) agar. ufpr.br The plates are incubated to allow for the growth of distinct colonies, which can be selected based on typical Streptomyces morphology (e.g., dry, powdery, pigmented). ufpr.br This technique effectively reduces the microbial population density to isolate pure cultures for further testing. ufpr.br

Agar Overlay Method (Double-Layer Agar Method): This is a common primary screening technique to test the antimicrobial capabilities of the isolated Streptomyces strains. ufpr.br Pure isolates are spot-inoculated onto an agar medium and incubated for several days to allow for the production and diffusion of secondary metabolites into the surrounding agar. ufpr.br Subsequently, the plates are overlaid with a soft agar layer seeded with a test pathogen (e.g., Staphylococcus aureus, Escherichia coli). ufpr.brijpbs.com After further incubation, a clear zone of inhibition around a Streptomyces colony indicates the production of an antimicrobial compound. nih.gov

Agar Well/Disc Diffusion Method: This method is often used for secondary screening to quantify the activity of selected strains. ijpbs.commdpi.com The Streptomyces isolate is first cultivated in a liquid broth medium to produce a supernatant rich in secondary metabolites. ijpbs.com An agar plate is uniformly swabbed with a test pathogen, and wells are punched into the agar. nih.govnih.gov The cell-free supernatant (crude extract) from the Streptomyces culture is then added to these wells. nih.gov The diameter of the resulting inhibition zone after incubation provides a measure of the antimicrobial potency of the produced metabolites. nih.gov

These screening methods allow for the high-throughput evaluation of numerous isolates, efficiently identifying promising candidates like Streptomyces sparsogenes for more detailed chemical investigation. ufpr.br

Initial Detection and Bioassay-Guided Fractionation

Once a Streptomyces strain exhibiting potent antimicrobial activity is identified, the next objective is to isolate and purify the specific compound responsible for this effect. This is achieved through a process known as bioassay-guided fractionation, where each separation step is monitored by an antimicrobial assay to track the active component. nih.govmdpi.com

The process begins with large-scale fermentation of the selected strain in a suitable liquid medium to maximize the production of the target secondary metabolites. nih.govnih.gov Following fermentation, the culture broth is processed to obtain a crude extract. This typically involves separating the biomass from the culture filtrate and using a solvent, such as ethyl acetate (B1210297), to extract the organic compounds from the filtrate. nih.govnih.gov The solvent is then evaporated to yield a concentrated, semi-solid crude extract. nih.gov

This crude extract, a complex mixture of numerous metabolites, is then subjected to fractionation. A common initial step is liquid-liquid partitioning, where the extract is separated into different fractions based on polarity. brieflands.com For example, the extract can be partitioned between methanol/water and a non-polar solvent like hexane, followed by solvents of increasing polarity such as dichloromethane (B109758) and butanol. brieflands.com

Each fraction is then tested for its antimicrobial activity using bioassays like the well diffusion method. brieflands.com The fraction that retains the highest level of activity is selected for further purification. nih.gov This is typically accomplished using chromatographic techniques, such as:

Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC): These methods separate the compounds within the active fraction based on their physical properties, such as polarity or size. brieflands.commdpi.com The active fraction is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) carries the components through at different rates, allowing for their collection as distinct sub-fractions. mdpi.com

Throughout this iterative process, the antimicrobial bioassay is used to identify which sub-fraction contains the compound of interest, guiding the purification until a single, pure bioactive compound is isolated. nih.govmdpi.com

Metabolite Profiling Techniques

After a pure bioactive compound is isolated, its chemical structure must be determined. Metabolite profiling, or chemotypic analysis, employs advanced analytical techniques to identify and characterize the chemical constituents within a microbial extract or a purified fraction. researchgate.netnih.gov The primary methods used for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile compounds. nih.gov The sample is vaporized and passed through a long capillary column (Gas Chromatography), which separates the components. nih.gov Each separated compound then enters the Mass Spectrometer, which fragments it and measures the mass-to-charge ratio of the fragments, creating a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and versatile technique for analyzing a wide range of compounds, especially those that are non-volatile or thermally unstable. nih.gov The sample is first separated by High-Performance Liquid Chromatography (HPLC), and the eluting compounds are then introduced into a mass spectrometer for detection and identification. nih.gov High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, facilitating the determination of a compound's elemental formula. researchgate.net

A study on the closely related marine strain Streptomyces sparsus VSM-30 utilized LC-Q-TOF-MS and GC-MS to profile the metabolites in its ethyl acetate extract. researchgate.net This analysis revealed a diverse array of compounds, demonstrating the chemical richness of the genus. researchgate.net

Table 1: Bioactive Compounds Tentatively Identified in Streptomyces sparsus VSM-30 Extract by LC-Q-TOF-MS and GC-MS

Data sourced from a study on Streptomyces sparsus VSM-30. researchgate.net

One of the notable antibiotics produced by Streptomyces sparsogenes is Toyocamycin (B1682990) . wikipedia.org It is a nucleoside antibiotic, structurally similar to adenosine, with known antifungal and antiviral activities. wikipedia.org The elucidation of such structures relies on the combination of these profiling techniques along with Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the atomic arrangement within a molecule.

Compound Index

Table 2: Chemical Compounds Mentioned in This Article

Biosynthesis of Antibiotic from Streptomyces Sparsogenes

Precursor Incorporation Studies and Metabolic Labeling

Investigations into the biosynthesis of the antibiotic sparsomycin (B1681979) in Streptomyces sparsogenes have heavily relied on precursor incorporation and metabolic labeling studies. The use of carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled precursors has been instrumental in tracing the metabolic origins of the distinct moieties within the sparsomycin molecule. osti.gov These studies involve feeding the microorganism with isotopically labeled compounds and then analyzing the resulting antibiotic to determine where the labeled atoms have been incorporated.

Feeding experiments demonstrated that the molecular skeleton of sparsomycin is constructed from several key metabolic precursors. osti.gov Specifically, these studies have been crucial in identifying the amino acids that form the backbone of the antibiotic and the origins of its unusual chemical groups. osti.gov

Elucidation of Biosynthetic Pathways

The elucidation of the biosynthetic pathways for the antibiotic from Streptomyces sparsogenes has been a subject of detailed scientific inquiry, revealing how the organism constructs the molecule's complex architecture. osti.govnih.gov These pathways involve a series of enzymatic modifications of primary metabolites to form the final active compound. nih.gov

Investigations into the Monoxodithioacetal Moiety

The distinctive monoxodithioacetal portion of sparsomycin has been a particular focus of biosynthetic investigations. osti.gov Labeling studies have shown that this moiety is derived from the amino acid S-methyl-D-cysteine. osti.gov The biosynthesis involves a stepwise introduction of a thiomethyl group. osti.gov Further experiments using L-methionine labeled with both tritium (B154650) (³H) and sulfur-35 (B81441) (³⁵S) confirmed that the methyl group originates from L-methionine; however, the thiomethyl group of L-methionine is not incorporated intact, indicating a more complex pathway than a simple transfer. osti.gov

Investigations into the Uracil (B121893) Moiety

The origin of the uracil moiety of sparsomycin was traced through feeding experiments with labeled forms of tryptophan. osti.gov These studies indicated that the uracil ring is not synthesized through the typical nucleic acid pathways but is instead derived from the indole (B1671886) nucleus of tryptophan. osti.gov The proposed pathway involves an aromatic ring cleavage of the tryptophan molecule, followed by a recyclization process to form the uracil structure. osti.gov Preliminary evidence also suggested that N-formyl-anthranilic acid may be an intermediate in this transformation from tryptophan to the uracil moiety. osti.gov

Role of Non-Ribosomal Peptide Synthetases (NRPS)

The assembly of the peptide-like structure of antibiotics such as sparsomycin is catalyzed by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). nih.govwikipedia.orgresearchgate.net These enzymatic systems synthesize peptides in a ribosome-independent manner. researchgate.net NRPS are modular in nature, with each module being responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgresearchgate.net

The general mechanism for NRPS involves several domains within each module:

An Adenylation (A) domain selects a specific amino acid and activates it as an aminoacyl-adenylate.

A Peptidyl Carrier Protein (PCP) domain , or thiolation (T) domain, covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

A Condensation (C) domain catalyzes the formation of the peptide bond between the amino acid on its own module and the nascent peptide chain attached to the previous module. researchgate.netnih.gov

In the context of uridyl peptide antibiotics, NRPS systems are responsible for assembling the constituent amino acids. nih.gov For other complex peptides synthesized by Streptomyces, such as the siderophore albomycin, an NRPS (AbmQ) is known to assemble three molecules of a modified amino acid to generate the final tripeptide structure. nih.gov This modular, assembly-line mechanism allows for the incorporation of non-proteinogenic amino acids and extensive modifications, leading to a vast diversity of natural products. nih.govwikipedia.org

Biosynthetic Gene Cluster (BGC) Identification and Characterization

Modern genome mining techniques have become essential for identifying and characterizing the Biosynthetic Gene Clusters (BGCs) responsible for producing secondary metabolites in Streptomyces. jmicrobiol.or.krnih.gov These BGCs are physically clustered groups of genes on the chromosome that encode all the necessary machinery for the synthesis, regulation, and transport of a specific compound. nih.govnih.gov

The process of identifying a BGC typically involves:

Whole-genome sequencing of the producing organism, such as Streptomyces sparsogenes.

In silico analysis using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the locations and boundaries of potential BGCs. jmicrobiol.or.krnih.gov

Comparative genomics to find similarities between the predicted BGC and known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster). frontiersin.org

Genetic manipulation , such as gene knockout or heterologous expression, to confirm the function of the BGC and the roles of individual genes within it. jmicrobiol.or.kr

BGCs often contain not only the core biosynthetic genes (like NRPS and PKS) but also genes encoding regulatory proteins, transporters for export, and enzymes that confer resistance to the producing organism. nih.govnih.gov

Localization of Specific BGCs within the Genome

The genes involved in the biosynthesis of a secondary metabolite are typically physically clustered together on the organism's genome. nih.gov This co-localization facilitates the coordinated regulation and expression of all the functions needed to produce the final compound. In Streptomyces, BGCs can be found on the main chromosome or sometimes on plasmids. nih.govnih.gov

In the case of sparsomycin from S. sparsogenes, research into the mechanism of self-resistance provided clues to the location of the associated BGC. Scientists were able to link resistance to a 5.9-kbp DNA insert, which was further narrowed down to a 3.6-kbp fragment containing a specific open reading frame, srd. nih.gov Since resistance genes are often located within or adjacent to the BGC they are associated with, the identification of this DNA fragment is a critical step in pinpointing the genomic location of the entire sparsomycin biosynthetic gene cluster. nih.govnih.gov The co-localization of BGCs is a known phenomenon; for instance, the BGCs for the synergistic antibiotics pristinamycins I and II are intertwined in Streptomyces pristinaespiralis. nih.gov

Genomic Context of Secondary Metabolite BGCs

The genetic blueprint for sparsomycin production is located within a specific biosynthetic gene cluster (BGC) in the Streptomyces sparsogenes genome. The identification of this cluster was achieved through a combination of genome mining, targeted gene disruption, and heterologous expression. nih.gov This approach is fundamental in modern natural product discovery, as the genomes of Streptomyces species are known to harbor a wealth of BGCs, many of which are not expressed under standard laboratory conditions, earning them the name "silent" or "cryptic" clusters. nih.govnih.gov

The sparsomycin BGC contains the essential genes that code for the enzymes responsible for assembling the molecule's unique structure. nih.gov Like many other secondary metabolite BGCs in Streptomyces, it is a contiguous stretch of DNA, which facilitates the coordinated expression of the biosynthetic pathway. frontiersin.org The genomic neighborhood of the sparsomycin BGC also includes genes responsible for self-resistance, a common feature in antibiotic-producing organisms. nih.govnih.gov In the case of S. sparsogenes, resistance to its own cytotoxic product is not due to modification of the ribosomal target but appears to be related to a permeability barrier that limits the intracellular accumulation of the antibiotic. nih.govnih.gov The study of BGCs reveals that even closely related Streptomyces strains can exhibit significant variation in their BGC content, highlighting the genetic diversity and specialized metabolic capabilities within the genus. nih.gov S. sparsogenes also produces other secondary metabolites, such as the nucleoside antibiotic toyocamycin (B1682990), indicating a robust capacity for natural product biosynthesis. wikipedia.org

Enzymology of Biosynthesis

The synthesis of sparsomycin, a unique dipeptidyl alcohol composed of a uracil acrylic acid moiety and a monooxo-dithioacetal group, is orchestrated by a series of specialized enzymes encoded within its BGC. nih.gov The core of this machinery is a non-ribosomal peptide synthetase (NRPS) system, which is responsible for the assembly of the peptide-like backbone. nih.govnih.gov

Genetic and enzymatic investigations have identified a minimal set of non-ribosomal peptide synthetases (NRPSs) as central to the formation of sparsomycin's dipeptidyl alcohol scaffold. nih.gov These large, modular enzymes are common in microbial secondary metabolism and function as assembly lines to build complex peptides without the use of ribosomes. nih.govebi.ac.uk

A key enzyme involved in the formation of the uracil acrylic acid portion of sparsomycin has been purified and characterized. This enzyme, named (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, catalyzes the conversion of an earlier intermediate, (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid. nih.gov Detailed characterization revealed it to be a monomeric protein with a molecular mass of approximately 87 kDa. nih.gov The synthase requires NAD+ as a cofactor for its activity and its function is dependent on the presence of monovalent cations, with potassium being the most effective. nih.gov The enzyme is sensitive to inhibition by diethylpyrocarbonate and thiol-directed reagents, suggesting the importance of specific amino acid residues for its catalytic function. nih.gov

Table 1: Characterized Enzyme in Sparsomycin Biosynthesis

| Enzyme Name | Function | Molecular Mass | Cofactor | Activator |

|---|

The biosynthesis of sparsomycin involves several novel enzymatic steps. The NRPS machinery responsible for assembling the dipeptidyl scaffold exhibits unusual mechanisms for both the assembly of the dipeptide and the final release (off-loading) of the product from the enzyme complex. nih.gov

NRPS systems typically operate in a modular fashion. Each module is responsible for recognizing, activating, and incorporating a specific amino acid monomer into the growing peptide chain. nih.gov The core domains of an NRPS module include an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain that holds the growing chain, and a condensation (C) domain that forms the peptide bond. nih.gov The specific architecture of the sparsomycin NRPS modules dictates the unique assembly of its scaffold. nih.gov

The formation of the uracil acrylic acid moiety involves the enzymatic conversion of (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid. The enzyme catalyzing this step, the previously mentioned synthase, is thought to be mechanistically similar to inosine-5'-monophosphate dehydrogenase. nih.gov This suggests a mechanism involving oxidation and subsequent rearrangement to form the final uracil-containing structure.

Regulatory Mechanisms of Biosynthesis

The production of secondary metabolites like sparsomycin is a tightly controlled process, ensuring that these often-toxic compounds are synthesized at the appropriate time in the bacterial life cycle, typically during the stationary phase. This control is exerted through a hierarchical network of regulatory proteins. frontiersin.org

The expression of biosynthetic gene clusters in Streptomyces is frequently controlled by pathway-specific transcriptional activators known as Streptomyces antibiotic regulatory proteins (SARPs). frontiersin.orgnih.gov These regulators are typically encoded by a gene located within the BGC they control. frontiersin.org SARPs function by binding to specific DNA sequences, often heptameric direct repeats, located in the promoter regions of the biosynthetic genes, thereby activating their transcription. frontiersin.org

While the specific SARP for the sparsomycin BGC has not been explicitly detailed in published literature, the presence of such a regulator is highly probable given its commonality in Streptomyces antibiotic BGCs. nih.govfrontiersin.org These SARP family regulators act as a crucial switch, turning on the entire biosynthetic pathway in response to internal or external signals. nih.govbiorxiv.org The activation mechanism often involves the SARP recruiting RNA polymerase to the promoter, initiating the transcription of the entire gene cluster. biorxiv.org In some cases, multiple SARPs within a single BGC can form a regulatory cascade to fine-tune the expression of the biosynthetic genes. frontiersin.org

Beyond pathway-specific regulators, the biosynthesis of sparsomycin is integrated into the broader cellular metabolism through global regulatory networks. These networks involve pleiotropic regulators that affect the expression of multiple BGCs as well as other cellular processes like morphological differentiation. frontiersin.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sparsomycin |

| Toyocamycin |

| (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid |

| (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid |

| NAD+ |

| Diethylpyrocarbonate |

Pathway-Specific Regulatory Elements

The production of antibiotics in Streptomyces is a tightly controlled process, often governed by regulatory genes situated within the antibiotic's own biosynthetic gene cluster (BGC). frontiersin.orgnih.gov These genes are known as pathway-specific regulators (PSRs) or cluster-situated regulators (CSRs) and function to switch on the production of a specific antibiotic. frontiersin.orgnih.gov

In the case of Sparsomycin from Streptomyces sparsogenes, the biosynthetic gene cluster (sps cluster) has been identified, and it is understood to contain the non-ribosomal peptide synthetase (NRPS) genes essential for production. While specific regulatory genes within the sps cluster have not been fully characterized in available research, the general regulatory framework in Streptomyces provides a model for its control. This framework is dominated by a family of activators known as Streptomyces antibiotic regulatory proteins (SARPs). frontiersin.orgnih.govrug.nl SARP-family regulators are a class of DNA-binding proteins that typically act as the final switch to initiate the transcription of biosynthetic genes. rug.nlnih.govbiorxiv.org Most SARPs function as pathway-specific activators by directly controlling their corresponding BGCs. frontiersin.org

The expression of BGCs is managed by complex, pyramidal transcriptional cascades that include various types of regulators. frontiersin.orgnih.gov These can be categorized hierarchically as global (or pleiotropic) regulators and pathway-specific regulators. frontiersin.org The pathway-specific regulators form the foundational level of this control system, directly activating the genes for the biosynthesis of a single, specific antibiotic. frontiersin.org While a specific SARP for the Sparsomycin cluster has not been named, it is highly probable that one or more such regulatory elements exist within its BGC, consistent with the established paradigm for antibiotic biosynthesis in the Streptomyces genus. frontiersin.orgnih.gov Research on other Streptomyces species has identified numerous SARPs, such as ActII-ORF4 and RedD in S. coelicolor, which serve as models for this type of regulation. nih.gov

It is also noteworthy that S. sparsogenes possesses a gene for resistance to its own antibiotic, srd. nih.govnih.gov This gene provides resistance not by modifying the drug's target but by reducing the accumulation of Sparsomycin within the cell, suggesting a specialized permeability or export system. nih.govasm.org

Feedback Regulation in Antibiotic Production

Feedback regulation is a common control mechanism in the biosynthesis of secondary metabolites in Streptomyces. In this process, the final product of a biosynthetic pathway, or one of its intermediates, can influence its own production by interacting with regulatory proteins. This can create a self-limiting or, in some cases, a self-amplifying loop.

While specific studies detailing feedback regulation for Sparsomycin production in Streptomyces sparsogenes are not prevalent, the mechanisms observed in other Streptomyces species offer valuable insight. For instance, in the production of Jadomycin B by S. venezuelae, the final antibiotic product directly interacts with its pathway-specific activator, JadR1. At low concentrations, Jadomycin B enhances the binding of JadR1 to DNA, promoting biosynthesis. However, at high concentrations, it causes the regulator to dissociate from the DNA, thus shutting down production. This dose-dependent feedback mechanism allows the organism to tightly control the level of the antibiotic.

Similarly, other regulatory systems in Streptomyces are known to respond to their pathway's products. This includes regulators from the TetR and SARP families, which can be modulated by either the final antibiotic or its biosynthetic intermediates. This autoregulation is a critical component of the complex network that ensures antibiotic production occurs at the appropriate time and level, preventing wasteful overproduction and potential toxicity to the producer itself. Given the universality of such control systems across the genus, it is plausible that a similar feedback loop involving Sparsomycin and its specific regulatory proteins exists in S. sparsogenes.

Influence of Nutrient Availability on Secondary Metabolism

The transition from primary growth to secondary metabolism, including antibiotic production, in Streptomyces is profoundly influenced by environmental conditions, particularly the availability of essential nutrients like carbon, nitrogen, and phosphate (B84403). nih.gov The production of Sparsomycin by S. sparsogenes is intrinsically linked to the supply of precursors derived from the organism's primary metabolism.

The biosynthesis of Sparsomycin is known to utilize specific amino acids as building blocks. Investigations have shown that the uracil moiety of the antibiotic is derived from tryptophan, while the methyl group of the dithioacetal portion originates from L-methionine. nih.govnih.gov Consequently, the availability of these specific amino acids in the growth medium can directly impact the yield of Sparsomycin.

Key Nutrient Influences on Streptomyces Secondary Metabolism:

Carbon: The type and concentration of the carbon source are critical. Many Streptomyces species exhibit carbon catabolite repression (CCR), where the presence of a rapidly metabolizable sugar like glucose represses the production of antibiotics. researchgate.net The synthesis of more than 30 different secondary metabolites has been reported to be negatively affected by glucose and other simple sugars. researchgate.net Depletion of such preferred carbon sources is often a signal to initiate antibiotic synthesis. frontiersin.org

Nitrogen: Nitrogen availability is another key regulatory factor. mdpi.com High concentrations of certain nitrogen sources, such as ammonium (B1175870), can be repressive to antibiotic formation in some species. mdpi.com Conversely, specific nitrogen-containing compounds like certain amino acids serve as essential precursors for antibiotic structures. mdpi.com The interplay between primary metabolism, which assimilates nitrogen, and secondary metabolism, which uses its products, is tightly regulated. mdpi.com

Phosphate: Phosphate limitation is a well-known trigger for the production of multiple antibiotics in different Streptomyces species. High concentrations of inorganic phosphate can abolish the transcription of biosynthetic genes and halt antibiotic production. nih.gov

The following table summarizes the general effects of nutrient availability on secondary metabolite production in the Streptomyces genus.

| Nutrient Class | Common Sources | General Effect on Antibiotic Production | Regulatory Mechanism |

| Carbon | Glucose, Galactose, Glycerol | Often repressive at high concentrations. researchgate.net Limitation can induce production. frontiersin.org | Carbon Catabolite Repression (CCR) researchgate.net |

| Nitrogen | Ammonium, Nitrate, Amino Acids | High ammonium levels can be inhibitory. mdpi.com Specific amino acids are essential precursors. mdpi.com | Nitrogen metabolite repression. Interplay with global regulators (e.g., GlnR, PhoP). mdpi.com |

| Phosphate | Inorganic Phosphate (Pi) | Repressive at high concentrations. nih.gov Limitation is a strong inducer. nih.gov | PhoR-PhoP two-component system. nih.gov |

Molecular Mechanism of Action of the Antibiotic from Streptomyces Sparsogenes

Ribosomal Targeting and Protein Synthesis Inhibition

Sparsomycin (B1681979) exerts its antibiotic effect by directly interfering with the process of protein synthesis. wikipedia.org The molecule's unique structure allows it to bind to a highly conserved and critical functional center of the ribosome, leading to a comprehensive shutdown of translational elongation. nih.govmedchemexpress.com The interaction is characterized as a reversible, non-covalent binding to the ribosome. nih.gov

The antibiotic specifically targets the large ribosomal subunit. biosynth.com In bacterial ribosomes, this is the 50S subunit, while in eukaryotic ribosomes, it is the 60S subunit. biosynth.com Sparsomycin binds within the peptidyl transferase center (PTC), the active site of the ribosome responsible for catalyzing peptide bond formation. nih.govmedchemexpress.com

Structural and affinity labeling studies have provided a detailed view of this interaction. Sparsomycin is understood to bind near the A-site (aminoacyl site) and P-site (peptidyl site) of the PTC. nih.gov Key findings indicate:

Binding Site: The drug interacts with nucleotide A2602 of the 23S rRNA in the bacterial ribosome's PTC, a region critical for the catalytic activity. nih.gov

Molecular Contacts: The sulfur-containing tail of sparsomycin establishes hydrophobic interactions within a crevice at the A-site. nih.gov The remainder of the sparsomycin molecule, including its pseudouridine-like group, is positioned between the CCA-end of the tRNA located in the P-site and the base of nucleotide A2602. nih.gov This strategic positioning is fundamental to its inhibitory functions.

Table 1: Ribosomal Binding Characteristics of Sparsomycin

| Feature | Description | Source(s) |

|---|---|---|

| Target Subunit | 50S (Bacteria), 60S (Eukaryotes) | biosynth.com |

| Binding Location | Peptidyl Transferase Center (PTC) | nih.govmedchemexpress.com |

| Key rRNA Contact | Nucleotide A2602 (in bacterial 23S rRNA) | nih.gov |

| Binding Nature | Reversible, non-covalent | nih.gov |

| Molecular Orientation | Sulfur tail in A-site crevice; body between P-site tRNA and A2602 | nih.gov |

A primary consequence of sparsomycin's binding to the ribosome is the potent inhibition of peptide bond formation. nih.govacs.org This is the core catalytic step of protein synthesis where the ribosome links a new amino acid, carried by a tRNA in the A-site, to the growing polypeptide chain attached to a tRNA in the P-site.

Sparsomycin interferes with this process by:

Blocking A-Site Substrates: It physically obstructs the correct positioning of the aminoacyl-tRNA in the A-site of the peptidyl transferase center. nih.gov

Inhibiting Peptidyl Transferase Activity: By binding to the PTC, it directly inhibits the ribosome's catalytic ability to form a peptide bond. wikipedia.orgnih.gov Studies using the puromycin (B1679871) reaction, a model for peptide bond formation, have demonstrated that sparsomycin and its analogues are effective inhibitors. nih.gov

Inducing Conformational Changes: The binding of sparsomycin induces a conformational change in the ribosome, resulting in a tightly bound, but inert, ribosomal complex that is incapable of catalysis. nih.govnih.govnih.gov This inhibition is time-dependent, reflecting the transition to this inactive state. nih.govnih.gov

Paradoxically, while inhibiting peptide bond formation, sparsomycin has been shown to induce or trigger the translocation of tRNA. nih.govjohnshopkins.edu Translocation is the process where tRNAs and the associated mRNA move from the A- and P-sites to the P- and E-sites (exit sites), respectively. This movement is normally catalyzed by Elongation Factor G (EF-G) and requires energy from GTP hydrolysis.

Research has revealed that sparsomycin can trigger accurate translocation even in the absence of EF-G and GTP. nih.govoup.com This finding suggests that the energy required to drive this significant movement is stored within the tRNA-mRNA-ribosome complex itself following peptide bond formation. nih.gov Sparsomycin's mechanism in this context involves stabilizing the binding of the tRNA in the P-site. nih.gov This enhanced P-site binding appears to force the tRNA substrates into a hybrid, "activated" state that lowers the energy barrier for the movement of the tRNA from the A-site to the P-site. nih.govnih.gov

Cellular Responses to Antibiotic Exposure (non-clinical)

Exposure to sparsomycin elicits distinct cellular responses stemming from its primary action as a universal translation inhibitor. nih.gov Because it targets a highly conserved part of the ribosome, its effects are not limited to bacteria but extend to all forms of life. nih.gov

In laboratory settings, a key cellular response is the inhibition of cell growth, which has been observed in both bacterial and eukaryotic (L1210 leukemia) cell lines. nih.gov The producer organism, Streptomyces sparsogenes, has evolved a specific resistance mechanism. This resistance is not due to a modification of the ribosomal target site, which remains sensitive to the antibiotic. nih.gov Instead, the resistance is linked to an alteration in the cell's permeability to the drug, leading to reduced accumulation of sparsomycin inside the cell. nih.gov

Furthermore, by perturbing the ribosome's function, sparsomycin can influence the accuracy and processivity of translation. Studies have shown that the antibiotic can alter the efficiency of programmed -1 ribosomal frameshifting, a process used by some viruses to generate alternative proteins from a single mRNA transcript. pnas.org This effect highlights how interfering with the peptidyl transferase center can have complex consequences on translational regulation beyond a simple halt in synthesis. pnas.org

Table 2: Summary of Cellular Responses to Sparsomycin

| Response Type | Description | Source(s) |

|---|---|---|

| Primary Effect | Inhibition of protein synthesis | wikipedia.orgmedchemexpress.com |

| Growth Inhibition | Halts growth in bacterial and eukaryotic cells | nih.gov |

| Producer Resistance | Altered cell permeability reduces internal antibiotic accumulation | nih.gov |

| Translational Fidelity | Can alter the efficiency of programmed ribosomal frameshifting | pnas.org |

Structural Elucidation Methodologies of Antibiotic from Streptomyces Sparsogenes

Chromatographic Purification Techniques (e.g., HPLC)

The initial step in structural elucidation is to obtain a pure sample of the antibiotic. This is achieved through various chromatographic methods that separate compounds based on their physical and chemical properties. For antibiotics derived from Streptomyces sparsogenes and related species, a multi-step purification strategy is typically employed.

Initially, the crude extract from the fermentation broth is often subjected to Thin Layer Chromatography (TLC) to resolve individual components. This technique helps in monitoring the progress of purification and selecting appropriate solvent systems. For instance, a solvent system of chloroform and methanol (24:1, v/v) has been effectively used for the separation of components from a Sparsomycin-producing Streptomyces strain. idosi.org

Following preliminary separation, Column Chromatography is a standard method for purification on a larger scale. Silica (B1680970) gel is a common stationary phase for this purpose. In the purification of an antimicrobial agent from a Streptomyces species known to produce Sparsomycin (B1681979), silica gel column chromatography was utilized with a chloroform and methanol (8:2, v/v) mixture as the eluting solvent. idosi.org Another approach involves gel filtration chromatography , using materials like Sephadex LH-20, which separates molecules based on size, before proceeding to silica gel chromatography. koreascience.kr

For final purification to achieve the high purity required for spectroscopic analysis, High-Performance Liquid Chromatography (HPLC) is indispensable. researchgate.net Reverse-phase columns, such as C18, are frequently used. Studies on Streptomyces species, including variants of S. sparsogenes, have successfully used HPLC to isolate novel antibiotic compounds like Zunyimycins B and C. mdpi.com

Table 1: Chromatographic Techniques Used in Antibiotic Purification from Streptomyces spp.

| Technique | Stationary Phase/Medium | Mobile Phase/Eluent Example | Purpose | Reference |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol (24:1, v/v) | Monitoring and preliminary separation | idosi.org |

| Column Chromatography | Silica Gel | Chloroform:Methanol (8:2, v/v) | Large-scale purification | idosi.org |

| Gel Filtration | Sephadex LH-20 | Methanol | Size-based separation | koreascience.kr |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Varies (e.g., Acetonitrile/Water gradient) | Final high-purity isolation | researchgate.netmdpi.com |

Spectroscopic Analysis Methods

Once a pure compound is obtained, its molecular structure is determined using a suite of spectroscopic techniques. Each method provides unique information about the molecule's atoms, bonds, and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. sut.ac.th It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl). These techniques were instrumental in the characterization of compounds from Streptomyces species closely related to S. sparsogenes. koreascience.krsut.ac.th

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), establish correlations between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments. HMQC/HSQC correlates protons directly to the carbons they are attached to. These one- and two-dimensional techniques were vital in elucidating the structure of a quinolin-8-ol derivative from Streptomyces Sp. NLKB45. researchgate.net The complex structure of Sparsomycin itself, a hybrid of a modified uracil (B121893) base and a D-cysteine derivative, required extensive NMR analysis for its definitive characterization. ru.nl

**Table 2: Representative NMR Data for a Bioactive Compound from *Streptomyces sp. PKA51***

| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| H-3 | 7.32 (1H, s) | - |

| N(4)-CH₃ | 3.25 (3H, s) | - |

| C(6)-NH | 9.95 (1H, s) | - |

| CO-CH₃ | 2.02 (3H, s) | - |

Source: Adapted from reference sut.ac.th

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. researchgate.net High-Resolution Mass Spectrometry (HRESIMS) is particularly crucial for determining a precise molecular formula. For Sparsomycin, mass spectrometry established a molecular weight of 361 and an empirical formula of C₁₃H₁₉N₃O₅S. idosi.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique used to separate and identify volatile compounds in a mixture. A study of S. sparsogenes strain NBRC 1308616S used GC-MS to identify ten distinct compounds in its metabolite profile, including fumaric acid and several cyclic organosilicone compounds. um.edu.myresearchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment ions, providing structural information about different parts of the molecule. koreascience.kr

Table 3: Compounds Identified in S. sparsogenes Metabolite Extract via GC-MS

| Compound | Retention Time (min) | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Fumaric acid | 15.21 | C₄H₄O₄ | 116 |

| Cyclotrisiloxane, hexamethyl- | 10.33 | C₆H₁₈O₃Si₃ | 222 |

| Cyclotetrasiloxane, octamethyl- | 13.01 | C₈H₂₄O₄Si₄ | 296 |

| Cyclopentasiloxane, decamethyl- | 15.54 | C₁₀H₃₀O₅Si₅ | 370 |

Source: Adapted from reference um.edu.my

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. While detailed FTIR data for Sparsomycin itself is less commonly published in recent literature, the technique is routinely applied in the characterization of novel compounds from Streptomyces. For example, FTIR was used as part of the analytical workflow to elucidate the structure of a compound extracted from Streptomyces Sp. NLKB45. researchgate.net It has also been used to characterize biosynthetic intermediates in the production of antibiotics by S. sparsogenes. science.govscience.gov

Advanced Structural Characterization Approaches

For particularly complex molecules, a combination of techniques is often necessary. The structures of the Zunyimycins, novel antibiotics from a variant of S. sparsogenes, were elucidated using a comprehensive suite of analyses including NMR, HRESIMS, Infrared (IR), Ultraviolet (UV), and Circular Dichroism (CD) spectroscopy. mdpi.com Circular dichroism is particularly useful for determining the stereochemistry of chiral molecules.

Furthermore, modern approaches increasingly involve genomic analysis. By sequencing the genome of the producing organism, researchers can identify the biosynthetic gene cluster (BGC) responsible for making the antibiotic. Analysis of the genes within the cluster can provide clues about the structure of the final molecule. For example, analysis of an rSAM protein (StsB) from S. sparsogenes involved protein structural predictions based on sequence analysis. acs.org This bioinformatic approach complements traditional spectroscopic methods for a more complete understanding of these complex natural products.

Biological Activity Spectrum and Modes of Action Non Clinical

Antibacterial Activity Profile

Sparsomycin (B1681979), first isolated from Streptomyces sparsogenes in 1962, demonstrates inhibitory activity against a variety of bacteria. mdpi.comvcu.edu Its mechanism of action involves the potent inhibition of protein synthesis. vcu.edumedchemexpress.com Sparsomycin targets the large ribosomal subunit (50S in bacteria), binding to the peptidyl transferase center (PTC) and interfering with peptide bond formation. researchgate.netbiosynth.com This universal mechanism affects a broad range of bacteria.

Metabolites from S. sparsogenes show marked efficacy against various Gram-positive bacteria. Initial pharmacological evaluations of sparsomycin highlighted its activity against these microbes. vcu.edu The inhibitory action is a direct result of its ability to halt protein biosynthesis. One study identified a sparsomycin-like antibiotic produced by a Streptomyces species with minimum inhibitory concentrations (MICs) against several Gram-positive pathogens. For instance, the MIC for Staphylococcus aureus was recorded at 31.25 µg/ml, and for Bacillus pumilus, it was 11.7 µg/ml.

The antibacterial spectrum of compounds from S. sparsogenes extends to Gram-negative bacteria. vcu.edu The broad-spectrum nature of sparsomycin is attributed to its highly conserved ribosomal target. nih.gov The same study that determined MICs for Gram-positive bacteria also reported on its efficacy against Gram-negative species. The MIC for Escherichia coli was 15.6 µg/ml, and for Pseudomonas aeruginosa, it was 11.7 µg/ml, demonstrating significant inhibitory potential.

Interactive Data Table: Minimum Inhibitory Concentration (MIC) of Sparsomycin-like Compound

| Microorganism | Type | MIC (µg/ml) |

| Staphylococcus aureus | Gram-Positive | 31.25 |

| Bacillus pumilus NCTC 8214 | Gram-Positive | 11.7 |

| Escherichia coli NCTC 10416 | Gram-Negative | 15.6 |

| Pseudomonas aeruginosa ATCC 10415 | Gram-Negative | 11.7 |

| Saccharomyces cerevisiae ATCC 9763 | Fungus | 15.6 |

| Aspergillus fumigatus | Fungus | 31.25 |

| Fusarium oxysporum | Fungus | 62.50 |

| Rhizoctonia solani | Fungus | 62.50 |

Sparsomycin is recognized as a universal inhibitor of protein synthesis, effectively blocking the process in all three domains of life: Bacteria, Archaea, and Eucarya. nih.govpnas.org This lack of selectivity, which limits its clinical use as an antibiotic, makes it an invaluable tool for scientific research. vulcanchem.com By targeting a highly conserved component of the translation machinery—the peptidyl transferase center of the large ribosomal subunit—sparsomycin allows researchers to study the universal aspects of ribosomal function and the fundamental mechanics of protein synthesis across different life forms. biosynth.comnih.govpnas.orgvulcanchem.com Its ability to interact with a critical and conserved site, such as nucleotide A2602 in 23S-like rRNA, provides deep insights into the catalytic center for peptide bond formation. nih.govpnas.org

Antitumor Activity (as a tool to study protein synthesis)

Sparsomycin was initially identified as an antitumor antibiotic and was investigated for its potential as a cancer chemotherapeutic agent. vcu.eduresearchgate.net Its antitumor properties are a direct consequence of its potent ability to inhibit protein synthesis, a process on which rapidly proliferating cancer cells are heavily dependent. vcu.edumdpi.com Although its clinical development was halted due to toxicity, sparsomycin became a prominent tool for studying the machinery of protein biosynthesis, particularly in the context of cancer. researchgate.net It selectively acts on several human tumors, and research has focused on understanding how it binds to the ribosome to halt protein production. pnas.org Studies using sparsomycin have provided valuable information on the structure of the peptidyl transferase center and the ribosome as a whole. researchgate.net It has been used to investigate the conformational changes in the ribosome during translation, helping to elucidate the mechanisms of peptide bond formation and its inhibition. nih.govpnas.org

Antifungal Activity

In addition to its antibacterial properties, metabolites from Streptomyces sparsogenes exhibit antifungal activity. vcu.edu The initial evaluation of sparsomycin revealed its inhibitory effects on fungi. vcu.edu Its mode of action is the same as in bacteria: inhibition of protein synthesis. MIC data shows its effectiveness against various fungal species. For example, the MIC against the human pathogen Candida albicans (tested as Saccharomyces cerevisiae ATCC 9763) was 15.6 µg/ml, and against Aspergillus fumigatus, it was 31.25 µg/ml. Furthermore, S. sparsogenes is known to produce another metabolite, Toyocamycin (B1682990), which also possesses strong antifungal properties against a wide variety of fungi, including plant and human pathogens. wikipedia.org

Other Bioactivities Attributed to Streptomyces sparsogenes Metabolites

The metabolic portfolio of Streptomyces sparsogenes extends beyond antibacterial and antitumor activities.

Antiviral Activity : Sparsomycin has been shown to possess antiviral properties. It can alter the efficiency of -1 ribosomal frameshifting, a mechanism used by certain viruses, like the yeast L-A double-stranded RNA virus, to produce essential fusion proteins. nih.gov This suggests potential applications for controlling viral propagation. nih.gov The metabolite Toyocamycin, also produced by S. sparsogenes, has demonstrated antiviral activity against several viruses, including fowl plague virus and human cytomegalovirus (HCMV). wikipedia.org

Antiplasmodial Activity : Sparsomycin has demonstrated potent activity against the malaria parasite, Plasmodium falciparum. It exhibited significant growth-inhibitory effects against both chloroquine-sensitive and multi-drug resistant strains of the parasite in vitro, with IC50 values in the nanomolar range. mdpi.comnih.gov This suggests its potential as a lead compound for the development of new antimalarial treatments. mdpi.comnih.gov

Anti-mycobacterial Activity : S. sparsogenes is known to produce Tuberactinomycin (B576502), a nonribosomal peptide antibiotic. frontiersin.org The tuberactinomycin family of antibiotics, which includes viomycin (B1663724) and capreomycin, are important second-line treatments for drug-resistant tuberculosis, caused by Mycobacterium tuberculosis. frontiersin.orgnih.gov These compounds also target the ribosome to inhibit protein synthesis. frontiersin.org

Optimization and Production Strategies for Antibiotic from Streptomyces Sparsogenes

Fermentation Process Development

The method of cultivation plays a pivotal role in the growth of Streptomyces sparsogenes and its capacity for secondary metabolite synthesis. The two primary fermentation strategies employed are Submerged Fermentation (SmF) and Solid-State Fermentation (SSF), each with distinct methodologies and outcomes.

Submerged Fermentation (SmF)

Submerged fermentation is a widely used technique for cultivating Streptomyces species to produce antibiotics frontiersin.org. This method involves growing the microorganism in a liquid nutrient broth, allowing for controlled conditions and easier scale-up. For the production of Sparsomycin (B1681979), a liquid starch nitrate medium is often utilized idosi.orgresearchgate.net.

The process typically begins with the inoculation of a spore suspension into the broth, which is then incubated on a rotary shaker to ensure adequate aeration and nutrient distribution idosi.org. Key parameters that are optimized in SmF include agitation speed, temperature, pH, and incubation time. For instance, a common practice involves incubation at 30°C with agitation at 200 rpm for several days idosi.org. The production of the antibiotic is often growth-phase dependent, with maximum yields typically achieved after a specific incubation period, after which the antibiotic can be extracted from the culture filtrate medcraveonline.comresearchgate.net. The optimization of these physical parameters is crucial, as they directly impact dissolved oxygen levels, nutrient uptake, and ultimately, the metabolic shift towards antibiotic synthesis frontiersin.orgresearchgate.net.

Solid-State Fermentation (SSF)

Solid-State Fermentation presents an alternative to SmF, where the microorganism is cultivated on a solid substrate with a limited amount of free water. This method can mimic the natural habitat of soil-dwelling Streptomyces and sometimes leads to higher yields of secondary metabolites.

In SSF, various solid substrates can be screened for their ability to support antibiotic production. A study on a closely related Streptomyces sp. strain MAR01 found that among substrates like rice, wheat bran, bread, and ground corn, wheat bran supported the highest antibacterial activity nih.gov. Key factors for optimization in SSF include the choice of substrate, initial moisture content, pH of the medium, and inoculum size nih.gov. For example, an initial pH of 7.0 and a specific spore concentration were found to be optimal for the production of the antibiotic meroparamycin nih.gov. The extraction of the antibiotic from the solid culture is also a critical step, with solvents like water being effective eluents nih.gov.

Influence of Culture Medium Composition

The nutritional environment is arguably the most critical factor influencing antibiotic production. The availability and type of carbon, nitrogen, phosphate (B84403), and sulfur sources directly provide the building blocks for primary and secondary metabolism and can trigger the complex regulatory cascades that initiate antibiotic synthesis scinito.ainih.govmdpi.com.

Carbon Source Optimization

The carbon source in the culture medium serves as the primary source of energy and provides the carbon backbones for biosynthesis. The type and concentration of the carbon source can significantly affect antibiotic yield, often through mechanisms of catabolite repression where readily metabolized sugars like glucose can inhibit antibiotic synthesis nih.gov.

Studies on various Streptomyces species have shown that the optimal carbon source is species-specific nih.gov. While glucose can be a good carbon source for growth, complex carbohydrates like starch are often preferred for secondary metabolite production in many Streptomyces strains m-hikari.com. For some species, a combination of a rapidly used carbon source (like glucose) and a more slowly metabolized one (like corn starch) can provide the best results for biomass growth followed by antibiotic production nih.govnih.gov. The optimal concentration is also critical; for example, one study found that a glucose concentration of 10 g/L was ideal for maximizing antibiotic activity ijsrp.org.

Table 1: Effect of Different Carbon Sources on Antibiotic Production by Streptomyces spp.

| Carbon Source | Producing Strain | Optimal Concentration | Effect on Production | Reference |

|---|---|---|---|---|

| Glucose | Streptomyces sp. | 10 g/L | Maximum antibiotic activity | ijsrp.org |

| Dextrose | Streptomyces sp. LH9 | 2% (w/v) | Induced maximal antibiotic level | innovareacademics.in |

| Starch | S. globosus | 10 g/l | Highest antibacterial activity | m-hikari.com |

| Glucose & Corn Starch | Streptomyces sp. 891-B6 | 39.28 g/L & 20.66 g/L | Enhanced Chrysomycin A yield by 60% | nih.gov |

| Glucose | Streptomyces sp. RUPA-08PR | 2% | Proved to be the best carbon source | nih.gov |

Nitrogen Source Optimization

Nitrogen is a fundamental component of amino acids, proteins, and nucleic acids, and its availability profoundly influences both primary growth and the production of nitrogen-containing antibiotics. The regulation of nitrogen metabolism has been shown to affect antibiotic production both positively and negatively mdpi.com.

Both organic and inorganic nitrogen sources are tested to find the optimal formulation. Organic sources like soybean meal, peptone, and yeast extract are often favorable for antibiotic production nih.govijsrp.org. Inorganic sources such as ammonium (B1175870) sulfate or potassium nitrate can also be effective m-hikari.comresearchgate.net. The choice between rapidly assimilated nitrogen sources (like ammonia) and slowly released ones is important, as the former can sometimes repress antibiotic synthesis nih.govmdpi.com. For instance, tryptone was identified as the best nitrogen source for one Streptomyces rimosus strain, while soybean meal was optimal for another Streptomyces species nih.govijsrp.org.

Table 2: Effect of Different Nitrogen Sources on Antibiotic Production by Streptomyces spp.

| Nitrogen Source | Producing Strain | Optimal Concentration | Effect on Production | Reference |

|---|---|---|---|---|

| Soybean Meal | Streptomyces sp. | 2.5 g/L | Maximum production of antimicrobial compound | ijsrp.org |

| Peptone | Streptomyces sp. LH9 | 0.05% (w/v) | Maximum antibacterial metabolite production | innovareacademics.in |

| Ammonium Sulfate | S. globosus | 2 g/l | Highest antibacterial activity | m-hikari.com |

| Yeast Extract | Streptomyces sp. RUPA-08PR | Not Specified | Highest activity obtained | nih.gov |

| Glycine | S. griseus | Not Specified | Maximum growth and production | ijpsi.org |

| Tryptone | S. rimosus AG-P1441 | 10 g/L | Maximum antimicrobial activity | nih.gov |

Phosphate and Sulfur Metabolism Interactions

Phosphate and sulfur are essential macronutrients involved in critical cellular processes that are intricately linked to secondary metabolism scinito.aimdpi.comresearchgate.net. Phosphate is a key component of nucleic acids, phospholipids, and ATP, and its concentration is a known regulatory signal for the onset of antibiotic production. Phosphate depletion is often a trigger for the expression of secondary metabolite biosynthetic genes, a process controlled by regulatory systems like the PhoR-PhoP two-component system mdpi.com. Studies have shown that optimizing the concentration of phosphate sources like dipotassium hydrogen phosphate (K₂HPO₄) is crucial for both growth and antibiotic yield nih.govm-hikari.cominnovareacademics.in.

Sulfur is a constituent of the amino acids cysteine and methionine and is a component of some antibiotics, including Sparsomycin, which contains sulfur in its structure idosi.orgresearchgate.net. The metabolism of sulfur starts with the assimilation of sulfate from the environment, which is then converted into sulfide for incorporation into amino acids kegg.jp. While the direct regulatory links between sulfur metabolism and antibiotic production are less characterized than those for carbon, nitrogen, and phosphate, an adequate supply of sulfur precursors is essential for the synthesis of sulfur-containing antibiotics nih.gov.

Physical Parameters for Enhanced Production (e.g., pH, Temperature, Aeration)

The production of antibiotics by Streptomyces sparsogenes is profoundly influenced by the physical conditions of the fermentation environment. Optimization of parameters such as pH, temperature, and aeration is critical for maximizing the yield of the desired antibiotic, sparsomycin. While specific optimal conditions can vary slightly between different strains and fermentation systems, research on various Streptomyces species provides a general framework for enhancing antibiotic production.

The pH of the culture medium is a crucial factor that affects nutrient assimilation, enzyme activity, and the integrity of the cell membrane. For many Streptomyces species, a neutral to slightly alkaline pH range is optimal for antibiotic synthesis. For instance, studies on different Streptomyces strains have shown maximal antibiotic production at pH values ranging from 6.5 to 8.0. nih.govnih.govnih.gov Maintaining the pH within this optimal range throughout the fermentation process is essential, as significant deviations can lead to reduced productivity.

Temperature is another critical parameter that governs the growth rate of Streptomyces sparsogenes and the enzymatic reactions involved in antibiotic biosynthesis. The optimal temperature for antibiotic production by most Streptomyces species lies within the mesophilic range, typically between 25°C and 39°C. nih.govnih.gov For example, research on Streptomyces sp. KN37 identified an optimal temperature of 25°C for the production of its antifungal metabolites. nih.gov Similarly, a study on Streptomyces sp. RUPA-08PR reported the highest antibiotic production at 39°C. nih.gov Exceeding the optimal temperature can lead to decreased enzyme stability and reduced antibiotic yield.

Aeration, which determines the dissolved oxygen (DO) concentration in the fermentation broth, is vital for the aerobic metabolism of Streptomyces sparsogenes. Adequate oxygen supply is necessary to support the high energy demands of both primary growth and secondary metabolite production, including antibiotic synthesis. The synthesis of bioactive compounds can be influenced by how dissolved oxygen levels affect the growth rate. nih.gov Studies on other Streptomyces species have demonstrated that maintaining a minimum DO concentration of approximately 20% saturation is necessary for high growth and antibiotic production. nih.gov The DO level can be controlled by adjusting the agitation speed and the rate of sterile air supply.

The interplay of these physical parameters is complex, and their optimization is often achieved through systematic studies. The following table summarizes the optimal physical parameters for antibiotic production in various Streptomyces species, providing a reference for the potential conditions for Streptomyces sparsogenes.

| Parameter | Optimal Range | Streptomyces Species Example | Reference |

| pH | 6.5 - 8.0 | Streptomyces sp. KN37, Streptomyces sp. RUPA-08PR, Streptomyces yanglinensis | nih.govnih.govnih.gov |

| Temperature | 25°C - 39°C | Streptomyces sp. KN37, Streptomyces sp. RUPA-08PR, Streptomyces yanglinensis | nih.govnih.govnih.gov |

| Aeration (Dissolved Oxygen) | >20% saturation | Streptomyces yanglinensis | nih.gov |

Strain Improvement through Traditional Methods

Before the advent of modern genetic engineering techniques, traditional methods of strain improvement were instrumental in enhancing the production of antibiotics from microorganisms like Streptomyces sparsogenes. These classical approaches primarily rely on inducing random mutations and then screening for superior producer strains.

One of the most common traditional methods is random mutagenesis , which involves exposing the microbial cells to mutagenic agents. These agents can be physical, such as ultraviolet (UV) radiation, or chemical in nature.

UV mutagenesis is a widely used physical method for inducing mutations. Exposing spores or mycelia of Streptomyces sparsogenes to UV light can cause various types of DNA damage, leading to a wide spectrum of genetic variations. whiterose.ac.uk The goal is to generate mutants with enhanced antibiotic production capabilities without having prior knowledge of the organism's genome. whiterose.ac.uk Following UV exposure, a screening process is employed to identify mutants that exhibit higher antibiotic yields compared to the parent strain.

Chemical mutagenesis involves the use of chemical agents that interact with DNA to induce mutations. Common chemical mutagens used for Streptomyces strain improvement include:

N-methyl-N'-nitro-N-nitrosoguanidine (NTG) : This is a potent chemical mutagen known to cause specific types of base-pair substitutions. whiterose.ac.uk

Ethyl methanesulfonate (EMS) : Another powerful alkylating agent that can induce random point mutations in the DNA.

The process of chemical mutagenesis involves treating a population of Streptomyces sparsogenes cells with a specific concentration of the mutagen for a defined period. This is followed by a selection and screening process to isolate high-yielding mutants. While these traditional methods are random and can be time-consuming, they have a proven track record of successfully improving antibiotic production in various industrial strains. nih.gov

The table below outlines the common traditional methods for strain improvement and the mutagens used.

| Method | Mutagenic Agent | Description |

| Physical Mutagenesis | Ultraviolet (UV) Radiation | Induces various types of DNA lesions, leading to a broad range of mutations. whiterose.ac.uk |

| Chemical Mutagenesis | N-methyl-N'-nitro-N-nitrosoguanidine (NTG) | A potent chemical that primarily induces GC to AT transition mutations. whiterose.ac.uk |

| Ethyl methanesulfonate (EMS) | An alkylating agent that causes random point mutations. |

Genomic and Post Genomic Research of Streptomyces Sparsogenes

Whole-Genome Sequencing and Annotation

Genome annotation is a critical subsequent step, involving the identification of protein-coding genes, RNA genes (rRNA, tRNA), and other genomic features. nih.govnih.gov This process utilizes sophisticated bioinformatics pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) and the Rapid Annotations using Subsystems Technology (RAST) server. frontiersin.org For Streptomyces, a key focus of annotation is the identification of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are instrumental in this process, predicting BGCs for various classes of natural products, including polyketides, non-ribosomal peptides, and others. nih.govnih.gov A database entry for the genome project of Streptomyces sparsogenes strain ATCC 25498 exists, indicating that sequencing efforts have been undertaken. dsmz.deezbiocloud.net

A study on a Streptomyces sp. isolate, 6(4), which shows high similarity to Streptomyces prasinus and Streptomyces viridosporus, provides a representative example of what a Streptomyces genome analysis entails. Its complete linear genome was determined to be 6,868,166 bp with a GC content of 72.7%. The annotation identified 6,038 protein-coding genes and 76 RNA genes. nih.gov Such data, once available and fully analyzed for S. sparsogenes, will provide a complete blueprint of its metabolic capabilities.

Comparative Genomics with Other Streptomyces Species

Comparative genomics provides valuable insights into the evolutionary relationships, genetic diversity, and unique adaptive features of a species by comparing its genome with those of other related organisms. nih.govfrontiersin.org For Streptomyces, comparative genomic analyses have revealed a high degree of genomic plasticity and the presence of a large "pan-genome," which is the entire set of genes within a genus, far exceeding the number of genes in any single species. nih.govfrontiersin.org This genomic diversity is a key driver of the vast array of secondary metabolites produced by this genus.

While a comprehensive comparative genomic study specifically highlighting S. sparsogenes is not yet published, the methodologies for such analyses are well-established within the Streptomyces research community. These studies often involve the comparison of multiple housekeeping genes (Multilocus Sequence Analysis - MLSA) and whole-genome average nucleotide identity (ANI) calculations to determine phylogenetic relationships. researchgate.netbiorxiv.org Such analyses have been instrumental in clarifying the taxonomy of Streptomyces species, which can be challenging due to their morphological and biochemical similarities. researchgate.net